N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide
Description
N-{[6-(Furan-3-yl)pyridin-3-yl]methyl}-2-(1H-Indol-1-yl)acetamide is a hybrid heterocyclic compound featuring a pyridine core substituted with a furan-3-yl group at position 6 and a methylene-linked acetamide moiety bearing an indol-1-yl group. The furan substituent may influence electronic properties and binding interactions compared to phenyl or halogenated analogs .
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(13-23-9-7-16-3-1-2-4-19(16)23)22-12-15-5-6-18(21-11-15)17-8-10-25-14-17/h1-11,14H,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWRHAZOTGIGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors and enzymes.
Mechanism of Action
The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural similarities with several classes of bioactive molecules:
A. Indole-Acetamide Derivatives
B. Pyridine-Linked Acetamides
- 5l: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (): Structure: Pyridine-acetamide with imidazothiazole and piperazine substituents. Activity: IC50 = 1.4 µM (MDA-MB-231), VEGFR2 inhibition (5.72% at 20 µM) .
5RH2: 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide ():
C. Imidazothiazole Derivatives
Physicochemical and Spectroscopic Properties
Key Observations :
Key Trends :
- Substituent Effects : Chlorine (5l) and fluorine (FGIN-1–27) enhance target affinity, likely via hydrophobic and electronic interactions.
- Selectivity : Bulky groups (e.g., 4-methoxybenzyl in 5l) improve cancer cell selectivity, whereas smaller substituents (e.g., furan in the target compound) may alter pharmacokinetics .
Biological Activity
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of furan , pyridine , and indole moieties, which contribute to its diverse biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in disease pathways, leading to various therapeutic effects. For instance, it has been shown to modulate protein synthesis and nucleic acid production in bacterial cells, highlighting its potential as an antimicrobial agent .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625–62.5 | Bactericidal |
| Enterococcus faecalis | 62.5–125 | Bacteriostatic |
| Escherichia coli | 31.2–62.5 | Moderate |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. It has demonstrated cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation. The specific pathways involved are still under investigation but may include modulation of signaling cascades related to cell survival and growth .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the compound's efficacy against multi-drug resistant strains, demonstrating significant biofilm inhibition compared to standard antibiotics like ciprofloxacin .
- Anticancer Activity Assessment : Research conducted at a university laboratory indicated that the compound could significantly reduce viability in breast cancer cells (MCF7), with IC50 values suggesting potent cytotoxicity at micromolar concentrations .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other biologically active compounds. For example:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1H-indole | Furan, Pyridine, Indole | Antimicrobial, Anticancer |
| Pyrazolo[3,4-d]pyrimidine derivatives | Pyrimidine core | Antimicrobial |
| N-{(6-chloropyridin-3-y)methyl}benzamide | Chloropyridine | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
